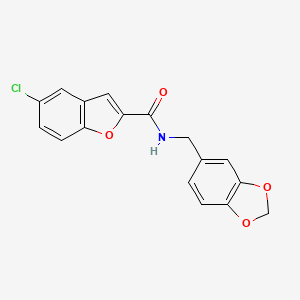
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by inhibiting the replication of viruses and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a significant impact on various cellular processes. It has been shown to induce apoptosis in cancer cells, inhibit the growth of viruses and bacteria, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole in lab experiments is its potential as a broad-spectrum antiviral and antibacterial agent. It has also shown promising results as an antitumor agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole. One direction is to investigate its potential use in combination therapy with other antitumor, antiviral, or antibacterial agents. Another direction is to study its potential use in treating other neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
The synthesis of 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole involves the condensation reaction of o-phenylenediamine with 1-(6-chloro-1H-benzimidazol-2-yl)ethanone in the presence of pyrrolidine. The reaction takes place under reflux conditions in ethanol, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, antiviral agent, and antibacterial agent. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-9(17-6-2-3-7-17)13-15-11-5-4-10(14)8-12(11)16-13/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLFJSJWYWBNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)


![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)


![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)
